Home > Products > Screening Compounds P49548 > CCK-A receptor inhibitor 1
CCK-A receptor inhibitor 1 -

CCK-A receptor inhibitor 1

Catalog Number: EVT-8734176
CAS Number:
Molecular Formula: C25H35NO6S
Molecular Weight: 477.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cholecystokinin A receptor inhibitor 1 is a synthetic compound designed to inhibit the cholecystokinin A receptor, which plays a significant role in digestive system physiology. This compound, identified as a naphthyl sulfone derivative, exhibits potent inhibitory activity with an IC50 value of 340 nanomolar, making it a valuable tool for studying various digestive system-related diseases. The cholecystokinin A receptor is a G-protein-coupled receptor that mediates several physiological responses, including gallbladder contraction and enzyme secretion in the pancreas .

Source and Classification

Cholecystokinin A receptor inhibitor 1 is classified as a small molecule drug candidate within the pharmacological category of receptor antagonists. It specifically targets the cholecystokinin A receptor, which is critical in mediating the effects of cholecystokinin peptides on digestive processes . The chemical structure of this compound includes a complex arrangement of functional groups that enhance its binding affinity and specificity towards the cholecystokinin A receptor.

Synthesis Analysis

Methods and Technical Details

The synthesis of cholecystokinin A receptor inhibitor 1 involves several key steps that utilize standard organic chemistry techniques. The primary synthetic route includes:

  1. Formation of the Naphthyl Sulfone Core: The synthesis begins with the preparation of a naphthyl sulfone structure, which serves as a backbone for further modifications.
  2. Functionalization: Various functional groups are introduced to the naphthyl sulfone to enhance its biological activity and selectivity for the cholecystokinin A receptor. This often involves reactions such as alkylation and acylation.
  3. Purification and Characterization: The final product is purified using chromatographic techniques, followed by characterization using methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

The synthetic process has been optimized to ensure high yield and reproducibility, which is critical for research applications.

Molecular Structure Analysis

Structure and Data

Cholecystokinin A receptor inhibitor 1 has a molecular formula of C25H35NO6SC_{25}H_{35}NO_{6}S and a molecular weight of 477.61 grams per mole. The structural analysis reveals that it contains a naphthyl group connected to a sulfone moiety, along with various hydrophobic side chains that contribute to its binding affinity for the cholecystokinin A receptor .

The three-dimensional conformation of this compound is essential for its interaction with the receptor, influencing both its efficacy and specificity.

Chemical Reactions Analysis

Reactions and Technical Details

Cholecystokinin A receptor inhibitor 1 primarily undergoes non-covalent interactions with the cholecystokinin A receptor through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions are crucial for its inhibitory action:

  • Binding Mechanism: The compound binds to specific sites on the cholecystokinin A receptor, preventing the natural ligand from activating the receptor.
  • Receptor Coupling: By inhibiting the receptor, it disrupts downstream signaling pathways associated with G-protein coupling, leading to reduced physiological responses mediated by cholecystokinin .

The understanding of these reactions is vital for optimizing the compound's pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for cholecystokinin A receptor inhibitor 1 involves competitive inhibition at the cholecystokinin A receptor site. When this compound binds to the receptor:

  1. Inhibition of Ligand Binding: It prevents endogenous cholecystokinin from binding effectively, thereby blocking its physiological effects.
  2. Reduction in Signal Transduction: This inhibition leads to decreased activation of G-proteins associated with the receptor, resulting in lower levels of intracellular calcium mobilization and reduced secretion of digestive enzymes .

Studies have shown that this inhibition can significantly impact digestive processes, making it an important target for therapeutic intervention in related diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cholecystokinin A receptor inhibitor 1 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which may affect its bioavailability.
  • Stability: The compound is stable under low-temperature storage conditions but should be handled carefully to avoid degradation.
  • Melting Point: Specific melting point data has not been provided but can be determined experimentally during characterization.

These properties are critical for determining how the compound can be used in laboratory settings and potential therapeutic applications .

Applications

Scientific Uses

Cholecystokinin A receptor inhibitor 1 has several significant applications in scientific research:

  • Studying Digestive Disorders: It serves as a valuable tool for investigating conditions such as pancreatitis or gallbladder disease by modulating cholecystokinin signaling pathways.
  • Drug Development: Its mechanism can inform the design of new therapeutic agents targeting similar pathways or receptors involved in gastrointestinal function.
  • Pharmacological Research: Researchers utilize this compound to explore structure-activity relationships within the class of cholecystokinin receptor antagonists .
Introduction to Cholecystokinin Signaling Pathways

Cholecystokinin receptors represent a critical component of the brain-gut axis, with the Cholecystokinin A receptor (officially designated as the Cholecystokinin 1 receptor by the International Union of Basic and Clinical Pharmacology) serving as a primary mediator for Cholecystokinin peptide actions. These receptors belong to the Class A G protein-coupled receptor superfamily, characterized structurally by seven transmembrane domains forming a helical bundle, an extracellular amino-terminus, intracellular carboxyl-terminus, and conserved disulfide bonds essential for structural integrity [1] [7]. Molecular studies reveal that Cholecystokinin A receptors exhibit stringent ligand specificity, requiring the sulfated tyrosine residue within the carboxyl-terminal heptapeptide amide sequence of Cholecystokinin for high-affinity binding and receptor activation [7]. This contrasts sharply with the Cholecystokinin B receptor subtype, which recognizes both Cholecystokinin and gastrin peptides irrespective of tyrosine sulfation status [5].

The intracellular signaling cascades initiated upon Cholecystokinin A receptor activation demonstrate complex pleiotropy. Primary coupling occurs through Gαq proteins, triggering phospholipase C activation and subsequent inositol trisphosphate-mediated calcium mobilization from endoplasmic reticulum stores. This pathway activates protein kinase C isoforms and downstream mitogen-activated protein kinase cascades (extracellular signal-regulated kinase 1/extracellular signal-regulated kinase 2), influencing cellular proliferation and inflammatory responses [1] [2]. At supraphysiological Cholecystokinin concentrations, Cholecystokinin A receptors additionally engage Gαs proteins, elevating cyclic adenosine monophosphate production and activating protein kinase A. This dual coupling capability enables context-dependent modulation of diverse physiological processes [7] [9]. Post-activation regulation involves receptor phosphorylation by G protein-coupled receptor kinases at serine/threonine residues within the third intracellular loop and carboxyl-terminal tail, facilitating β-arrestin recruitment, receptor internalization, and signal termination [7].

Physiological Roles of Cholecystokinin A Receptors in Gastrointestinal and Neural Systems

Within the gastrointestinal tract, Cholecystokinin A receptors mediate several fundamental digestive processes. Receptor expression predominates in gallbladder smooth muscle, pancreatic acinar cells, gastric pyloric smooth muscle, gastric D cells, and vagal afferent neurons [2] [7]. Postprandial Cholecystokinin release stimulates gallbladder contraction and sphincter of Oddi relaxation coordinately, facilitating bile delivery into the duodenum for lipid emulsification [1] [8]. Simultaneously, Cholecystokinin A receptor activation on pancreatic acinar cells induces zymogen granule exocytosis, releasing digestive enzymes (including proteases, lipases, and amylases) essential for nutrient hydrolysis [7] [8]. Gastric function modulation occurs through dual mechanisms: direct inhibition of gastric smooth muscle contractility in the fundus and body, coupled with pyloric contraction, collectively delaying gastric emptying to regulate chyme entry into the small intestine [2] [5]. Additionally, Cholecystokinin stimulates gastric D cells to release somatostatin, which suppresses gastrin-mediated acid secretion from parietal cells [8].

In neural systems, Cholecystokinin A receptors regulate appetite and energy homeostasis through vagovagal reflexes. Receptor activation on vagal afferent terminals in the duodenum generates action potentials propagating to the nucleus tractus solitarius, ultimately increasing proopiomelanocortin/cocaine-and-amphetamine-regulated transcript neuron activity and reducing neuropeptide Y/agouti-related peptide signaling in the hypothalamic arcuate nucleus, promoting satiety [2] [5]. Mesolimbic dopamine pathways in the ventral tegmental area and nucleus accumbens express Cholecystokinin A receptors that modulate dopamine release and reward signaling, potentially influencing feeding motivation [3] [6]. Cortical and hippocampal Cholecystokinin A receptors participate in anxiety modulation and memory consolidation, though these functions overlap considerably with Cholecystokinin B receptor activities [1] [6].

Table 1: Physiological Functions Mediated by Cholecystokinin A Receptors

Biological SystemSpecific ActionsPrimary Location
GastrointestinalGallbladder contractionGallbladder smooth muscle
Pancreatic enzyme secretionPancreatic acinar cells
Gastric emptying regulationGastric pylorus/fundus
Gastric acid inhibitionGastric D cells
Sphincter of Oddi relaxationDuodenal junction
NeuralSatiety inductionVagal afferents → Nucleus tractus solitarius
Dopamine release modulationVentral tegmental area → Nucleus accumbens
Anxiety modulationCentral amygdala, prefrontal cortex
Memory consolidationHippocampus

Pathophysiological Implications of Cholecystokinin A Receptor Dysregulation

Aberrant Cholecystokinin A receptor signaling contributes significantly to several disease states. In metabolic disorders, sustained high-fat diets induce Cholecystokinin A receptor desensitization in vagal afferent neurons, diminishing satiety signaling and promoting hyperphagia and weight gain. Obese individuals exhibit reduced postprandial Cholecystokinin release and blunted receptor responsiveness, exacerbating caloric overconsumption [5] [6]. Molecular studies link these changes to decreased Cholecystokinin A receptor membrane expression and uncoupling from Gαq proteins, potentially through cholesterol-mediated alterations in membrane fluidity [7] [9]. Polymorphisms in the Cholecystokinin A receptor gene correlate with increased body mass index and body fat percentage in human genetic association studies, suggesting hereditary components to receptor dysfunction in obesity [7] [9].

Gallbladder motility disorders frequently involve impaired Cholecystokinin A receptor function. Cholesterol gallstone pathogenesis associates with elevated biliary cholesterol content that incorporates into plasma membranes, reducing Cholecystokinin binding affinity and G protein coupling efficiency in gallbladder smooth muscle. This molecular impairment manifests clinically as decreased gallbladder ejection fraction and biliary stasis, creating conditions for crystal nucleation [5] [8]. Chronic inflammation in cholesterolosis further downregulates Cholecystokinin A receptor expression through proinflammatory cytokine actions [7].

Pancreatitis pathophysiology involves excessive Cholecystokinin A receptor stimulation. During biliary obstruction (gallstone pancreatitis), bile exclusion from the duodenum amplifies Cholecystokinin release via diminished feedback inhibition from bile acids. Resulting supraphysiological Cholecystokinin concentrations hyperstimulate pancreatic acinar cells through Cholecystokinin A receptors, inducing premature intracellular trypsinogen activation, vacuole formation, and necroinflammatory cascades [8] [9]. Experimental models demonstrate that Cholecystokinin A receptor antagonists ameliorate pancreatic injury severity in both acute and chronic pancreatitis [9].

Functional gastrointestinal disorders feature altered Cholecystokinin signaling. Irritable bowel syndrome patients exhibit increased postprandial Cholecystokinin levels and heightened visceral sensitivity to Cholecystokinin administration, suggesting receptor hypersensitivity in afferent pathways [5] [7]. Functional dyspepsia correlates with elevated plasma Cholecystokinin concentrations that delay gastric emptying and promote meal-related symptoms [1] [8].

Chronic pain states involve maladaptive Cholecystokinin A receptor actions in the central nervous system. Central amygdala Cholecystokinin A receptors undergo neuroplastic changes following peripheral nerve injury, shifting from inhibitory to excitatory effects on descending pain modulation pathways [1] [6]. This transition promotes pain facilitation through disinhibition of spinal nociceptive neurons, contributing to mechanical allodynia and thermal hyperalgesia in neuropathic models [1].

Table 2: Pathophysiological Conditions Associated with Cholecystokinin A Receptor Dysregulation

Disease CategoryMolecular MechanismPathophysiological Consequence
Obesity/MetabolicReceptor desensitizationReduced satiety signaling → Hyperphagia
Membrane cholesterol alterationsImpaired ligand binding/G protein coupling
Genetic polymorphismsDecreased receptor expression/function
Gallbladder DiseaseCholesterol incorporationReduced contractile response → Biliary stasis
Inflammatory downregulationDecreased receptor density
PancreatitisBiliary obstructionHyperstimulation of acinar cells
Premature zymogen activationAutodigestion and inflammation
Functional GI DisordersReceptor hypersensitivityVisceral hyperalgesia (irritable bowel syndrome)
Elevated plasma CholecystokininDelayed gastric emptying (functional dyspepsia)
Chronic PainCentral amygdala plasticityEnhanced descending pain facilitation

Rationale for Targeted Pharmacological Inhibition

The development of Cholecystokinin A receptor inhibitors represents a strategic approach to counteract pathological receptor overactivity while preserving basal physiological signaling. Early peptide-based antagonists like lorglumide and loxiglumide established proof-of-concept for receptor blockade in gallstone pancreatitis and gastroparesis, but exhibited suboptimal pharmacokinetic properties and limited central nervous system penetration [9]. Non-peptide antagonists including devazepide demonstrated superior oral bioavailability and blood-brain barrier penetration, enabling exploration of central nervous system applications [4] [9]. However, clinical efficacy of first-generation compounds was constrained by incomplete receptor occupancy and species-specific pharmacological profiles.

Mechanistically, Cholecystokinin A receptor inhibitors offer advantages over agonist-based strategies by circumventing receptor desensitization and tachyphylaxis. Whereas continuous agonist exposure induces phosphorylation, internalization, and functional uncoupling of receptors, antagonists maintain receptor integrity while preventing downstream signaling [7] [9]. This property is particularly valuable in chronic conditions requiring sustained pharmacological intervention. Additionally, antagonists avoid the paradoxical effects observed with high-dose Cholecystokinin administration, where Gαs coupling predominates over canonical Gαq signaling [7].

Contemporary drug discovery focuses on advanced therapeutic strategies. Biased ligands represent a promising approach to selectively inhibit pathological signaling pathways (e.g., β-arrestin recruitment) while preserving beneficial G protein-mediated effects [7] [9]. Positive allosteric modulators without intrinsic agonist activity offer another innovative strategy, amplifying endogenous Cholecystokinin signaling only during physiological peaks, thereby maintaining the natural pulsatility of satiety signaling while avoiding receptor desensitization [5] [9]. Combination therapies integrating Cholecystokinin A receptor inhibitors with glucagon-like peptide 1 receptor agonists demonstrate synergistic effects on weight reduction in preclinical models, potentially through complementary actions on appetite circuits and glucose homeostasis [9].

The molecular diversification of inhibitor chemotypes has expanded therapeutic opportunities. Benzodiazepine-based antagonists (e.g., devazepide) target an intramembranous allosteric pocket distinct from the orthosteric peptide-binding site, enabling simultaneous occupancy and noncompetitive inhibition [7] [10]. Recent chemotypes include pyrazolidinone derivatives (SC-50,998), indol-2-one analogs (T-0632), and 1,3-dioxoperhydropyrido[1,2-c]pyrimidine compounds (IQM-95,333), exhibiting nanomolar affinity and >1000-fold selectivity over Cholecystokinin B receptors [9]. These structural advances address limitations of early antagonists while expanding the pharmacological toolkit for investigating Cholecystokinin A receptor functions across disease states.

Properties

Product Name

CCK-A receptor inhibitor 1

IUPAC Name

5-[3-methoxypropyl(pentyl)amino]-4-(naphthalen-2-ylsulfonylmethyl)-5-oxopentanoic acid

Molecular Formula

C25H35NO6S

Molecular Weight

477.6 g/mol

InChI

InChI=1S/C25H35NO6S/c1-3-4-7-15-26(16-8-17-32-2)25(29)22(12-14-24(27)28)19-33(30,31)23-13-11-20-9-5-6-10-21(20)18-23/h5-6,9-11,13,18,22H,3-4,7-8,12,14-17,19H2,1-2H3,(H,27,28)

InChI Key

BBFYYYDDMZMPLX-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.